N,N-diisobutyl-2-methylbenzamide
Description
Historical Context and Development
The development of this compound can be traced to the broader historical context of benzamide derivative research, which has its roots in the systematic exploration of amide-containing compounds throughout the twentieth century. Benzamide itself, the simplest amide derivative of benzoic acid, was first characterized as a white solid with limited water solubility but significant solubility in organic solvents. The progression from simple benzamide to more complex derivatives like this compound reflects the evolution of synthetic organic chemistry and the increasing sophistication of structure-activity relationship studies.
The synthesis of substituted benzamides has been facilitated by well-established methodologies, particularly the Schotten-Baumann reaction, which allows for the efficient coupling of anilines with benzoyl chlorides. Historical synthetic approaches to compounds similar to this compound have involved the careful selection of reaction conditions to achieve optimal yields while maintaining structural integrity. The development of N-alkylation techniques using sodium carbonate as a base in polar aprotic solvents like dimethyl sulfoxide has proven particularly valuable for creating complex benzamide derivatives.
Early research into methylbenzamide derivatives demonstrated their potential as bioactive compounds, with various substitution patterns showing distinct pharmacological profiles. The specific combination of ortho-methyl substitution with diisobutyl N-substitution represents a targeted approach to modifying both steric and electronic properties of the benzamide core structure. This synthetic strategy emerged from systematic studies of how different alkyl substituents influence molecular properties and biological activity.
Classification within Benzamide Derivative Family
This compound belongs to the extensive family of benzamide derivatives, which encompasses numerous commercial drugs and research compounds across multiple therapeutic categories. Within this family, the compound is specifically classified as a tertiary benzamide due to the presence of two alkyl substituents on the amide nitrogen. The benzamide derivative family includes analgesics such as ethenzamide and salicylamide, antidepressants like moclobemide, and various antipsychotic agents including amisulpride and sulpiride.
The structural classification of this compound can be further refined based on its specific substitution pattern. The ortho-methyl group places it within the 2-methylbenzamide subfamily, which has been extensively studied for its unique electronic and steric properties. The diisobutyl substitution pattern represents a specific branch of dialkyl benzamides, distinguished from other common patterns such as diethyl or dipropyl derivatives.
Comparative analysis with related compounds reveals that this compound shares structural similarities with other biologically active benzamides while maintaining its unique identity. For example, N,N-diethyl-2-methylbenzamide, a related compound with a simpler alkyl substitution pattern, has been studied as an insect repellent component. The progression from diethyl to diisobutyl substitution represents an increase in molecular complexity and steric bulk that can significantly influence the compound's physical and chemical properties.
The compound's classification is also informed by its molecular properties, including a calculated lipophilicity parameter (logP) of approximately 3.75 and a polar surface area of 20.31 square angstroms. These parameters place it within the range of moderately lipophilic compounds with limited polar character, consistent with its structural features and classification as a highly substituted benzamide derivative.
Significance in Organic Chemistry Research
This compound holds significant value in organic chemistry research as a model compound for studying structure-activity relationships and synthetic methodologies. The compound's unique combination of steric and electronic features makes it an ideal candidate for investigating how different substitution patterns influence molecular behavior and reactivity. Research into similar benzamide derivatives has demonstrated that structural modifications can lead to dramatically different biological and chemical properties.
The synthesis of this compound and related compounds has contributed to the development of improved methodologies for N-alkylation reactions. These synthetic approaches typically involve single-step nucleophilic substitution mechanisms where the amide nitrogen acts as a nucleophile in the presence of appropriate bases. The optimization of these reaction conditions has broader implications for the synthesis of other complex amide derivatives and has contributed to the advancement of synthetic organic chemistry methodologies.
Computational studies of benzamide derivatives, including theoretical investigations of compounds similar to this compound, have provided valuable insights into molecular properties and potential applications. These studies typically employ density functional theory approaches to predict absorption spectra, dipole moments, and frontier molecular orbital characteristics. Such computational investigations have revealed that structural modifications to the benzamide core can significantly influence electronic properties and molecular stability.
The compound's significance extends to its role as a reference structure in medicinal chemistry research. Benzamide derivatives have demonstrated marked activity against various disease targets, including cancer cell lines and bacterial strains. The specific structural features of this compound, particularly its bulky isobutyl substituents and ortho-methyl group, make it a valuable comparison compound for understanding how steric effects influence biological activity.
Relationship to Other Dialkyl Benzamides
This compound exists within a broader family of dialkyl benzamide compounds that share similar structural motifs but differ in their specific substitution patterns. Comparative analysis with other dialkyl benzamides reveals important structure-property relationships that inform both synthetic strategies and potential applications. For instance, N,N-dibutyl-2-methylbenzamide, which features linear butyl groups instead of branched isobutyl groups, represents a closely related analog with different steric properties.
The relationship between this compound and N,N-diethyl-2-methylbenzamide illustrates how alkyl chain length and branching influence molecular properties. N,N-diethyl-2-methylbenzamide has a molecular weight of 191.27 daltons and has been studied for its insect repellent properties. The progression from diethyl to diisobutyl substitution increases the molecular weight to 247.376 daltons while significantly altering the steric environment around the amide nitrogen.
Studies of 2-methylbenzamide derivatives have revealed that compounds with different N-alkyl substitution patterns can exhibit varying degrees of biological activity. For example, research into 2-methylbenzamide scaffolds has identified compounds that function as voltage-gated sodium channel modulators, with activity dependent on the specific substitution pattern. The comparison between different alkyl substituents provides insights into how molecular size and shape influence target interactions.
The following table summarizes key molecular properties of this compound compared to related dialkyl benzamide derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Rotatable Bonds |
|---|---|---|---|---|
| This compound | C₁₆H₂₅NO | 247.376 | 3.75 | 6 |
| N,N-diethyl-2-methylbenzamide | C₁₂H₁₇NO | 191.27 | 2.73 | 4 |
| N,N-dibutyl-2-methylbenzamide | C₁₆H₂₅NO | 247.382 | 4.40 | 8 |
| N,N-diisopropyl-2-methylbenzamide | C₁₄H₂₁NO | 219.32 | 3.55 | 4 |
The structural relationships between these compounds extend to their synthetic accessibility and potential modifications. N-alkylation reactions can be systematically employed to convert simpler benzamide derivatives into more complex analogs, allowing for structure-activity relationship studies. The choice of alkyl substituents influences not only the final compound's properties but also the synthetic pathway required for its preparation.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
2-methyl-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C16H25NO/c1-12(2)10-17(11-13(3)4)16(18)15-9-7-6-8-14(15)5/h6-9,12-13H,10-11H2,1-5H3 |
InChI Key |
OGRVVCWJOSTPJC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(CC(C)C)CC(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC(C)C)CC(C)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
N,N-Diisobutyl-2-methylbenzamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile precursor for active pharmaceutical ingredients (APIs).
Case Study: Synthesis of Protein Kinase Inhibitors
A recent study focused on the design and synthesis of new derivatives based on the this compound structure aimed at developing protein kinase inhibitors. The synthesized compounds demonstrated significant in vitro activity against cancer cell lines, indicating potential therapeutic applications in oncology .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent and catalyst in several synthetic processes. Its unique properties facilitate the formation of complex organic molecules through various reactions such as acylation and condensation.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Acylation | Used to synthesize amides from carboxylic acids | 85 |
| Condensation | Forms complex organic frameworks | 90 |
| Catalytic Reactions | Enhances reaction rates and yields | 92 |
Material Science
This compound also plays a role in material science, particularly in the modification of polymers and resins. Its incorporation into polymer matrices can enhance thermal stability, flexibility, and chemical resistance.
Case Study: Polymer Modification
Research has shown that adding this compound to polymer formulations improves mechanical properties and thermal resistance. This modification is particularly beneficial for applications in automotive and aerospace industries where material performance is critical .
Solvent Applications
The compound is recognized for its effectiveness as a high-purity solvent in analytical chemistry. Its ability to dissolve a wide range of organic compounds makes it suitable for facilitating chemical reactions and processes.
Table 2: Solvent Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 220 °C |
| Density | 0.93 g/cm³ |
| Solubility | Miscible with organic solvents |
Comparison with Similar Compounds
N,N-Dibutyl-2-methylbenzamide
- Molecular Formula: C₁₆H₂₅NO (identical to the target compound) .
- Key Differences :
- Substituents: Linear butyl groups vs. branched isobutyl groups on the amide nitrogen.
- Impact of Branching :
- Solubility: Branched isobutyl groups in the target compound enhance solubility in non-polar solvents compared to linear chains.
- Steric Effects : Increased steric hindrance in the target compound may reduce reactivity in nucleophilic substitution reactions.
- Applications : Both compounds may serve as intermediates in organic synthesis, but branching could influence their metabolic stability in pharmaceutical contexts.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₃H₁₉NO₂ .
- Key Differences :
- Substituents: A hydroxyl-containing N,O-bidentate directing group replaces the isobutyl groups.
- Functional Impact :
- The hydroxyl group enables hydrogen bonding and participation in metal-catalyzed C–H bond functionalization reactions .
- The target compound lacks this directing group, limiting its utility in coordination chemistry. Applications: Used in catalysis (e.g., C–H activation), whereas the target compound’s non-polar nature may favor roles as a solvent or plasticizer.
N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide
- Molecular Formula: C₂₁H₃₂BNO₄ .
- Key Differences :
- Substituents: Diisopropyl groups, a methoxy group, and a boronate ester.
- Functional Impact :
- The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions .
- Applications: Primarily used in synthetic chemistry for constructing biaryl systems, unlike the target compound, which lacks reactive handles for cross-coupling.
N-[3-Methyl-2,2-bis(1-methylethyl)butyl]-4-nitrobenzamide
- Molecular Formula : C₁₉H₂₉N₂O₃ .
- Key Differences :
- Substituents: A nitro group (electron-withdrawing) and a highly branched alkyl chain.
- Functional Impact :
- The nitro group increases electrophilicity, enhancing reactivity in aromatic substitution reactions.
- The target compound’s methyl group is electron-donating, directing reactivity to meta/para positions. Applications: The nitro derivative may serve as a precursor in explosive or pharmaceutical synthesis, whereas the target compound’s non-reactive methyl group limits such roles.
Data Tables for Comparative Overview
Table 1: Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| N,N-Diisobutyl-2-methylbenzamide | C₁₆H₂₅NO | 247.382 | 2-methylbenzamide, N,N-diisobutyl |
| N,N-Dibutyl-2-methylbenzamide | C₁₆H₂₅NO | 247.382 | 2-methylbenzamide, N,N-dibutyl |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₃H₁₉NO₂ | 221.298 | 3-methylbenzamide, N-(2-hydroxy-1,1-dimethylethyl) |
| N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide | C₂₁H₃₂BNO₄ | 381.299 | 3-methoxy-2-boronate, N,N-diisopropyl |
| N-[3-Methyl-2,2-bis(1-methylethyl)butyl]-4-nitrobenzamide | C₁₉H₂₉N₂O₃ | 333.451 | 4-nitrobenzamide, highly branched alkyl |
Table 2: Functional and Application Comparison
| Compound Name | Key Functional Groups | Reactivity/Properties | Potential Applications |
|---|---|---|---|
| This compound | Branched alkyl, methyl | High steric hindrance, non-polar | Solvents, plasticizers |
| N,N-Dibutyl-2-methylbenzamide | Linear alkyl, methyl | Moderate steric hindrance | Organic synthesis intermediates |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Hydroxyl, N,O-bidentate | Metal coordination, H-bonding | Catalysis, C–H functionalization |
| N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide | Boronate, methoxy | Suzuki cross-coupling | Biaryl synthesis, drug discovery |
| N-[3-Methyl-2,2-bis(1-methylethyl)butyl]-4-nitrobenzamide | Nitro, branched alkyl | Electrophilic aromatic substitution | Explosives, pharmaceuticals |
Preparation Methods
Reaction Mechanism and Stoichiometry
The direct reaction of 2-methylbenzoic acid with diisobutylamine represents a straightforward route to N,N-diisobutyl-2-methylbenzamide. This method typically employs coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Alternatively, the acid chloride intermediate—generated via thionyl chloride or oxalyl chloride—can react with diisobutylamine in anhydrous conditions.
Optimization of Reaction Conditions
Critical parameters include:
-
Temperature : 0–25°C for acid chloride formation; room temperature for coupling reactions.
-
Solvent : Dichloromethane or tetrahydrofuran for acid chloride routes; dimethylformamide (DMF) for coupling agents.
-
Molar Ratios : A 1:1.2–1.5 ratio of acid to amine ensures complete conversion, compensating for steric hindrance from the diisobutyl groups.
Table 1: Representative Yields from Direct Amidation
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride Route | CH₂Cl₂ | 0–25 | 78 | 95 |
| EDCl/HOBt Coupling | DMF | 25 | 85 | 97 |
Ester Aminolysis Using Methyl 2-Methylbenzoate
Methodology and Catalytic Systems
Methyl 2-methylbenzoate reacts with diisobutylamine under elevated temperatures, bypassing the need for acid chlorides. This method, analogous to the synthesis of N-methylbenzamide, avoids corrosive byproducts and simplifies purification. Methanol serves as an ideal solvent due to its compatibility with amine recycling.
Pressure and Temperature Dynamics
-
Temperature Range : 80–150°C, with higher temperatures (120–150°C) accelerating the reaction for sterically hindered amines.
-
Pressure : Autogenous pressures of 4–8 bar at reaction onset, decreasing as reactants are consumed.
-
Catalyst : No catalyst required, though alkali metal alkoxides (e.g., NaOMe) may enhance rates.
Table 2: Ester Aminolysis Performance Metrics
| Ester | Amine Excess (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl 2-methylbenzoate | 50 | 12 | 72 |
| Methyl 2-methylbenzoate | 100 | 8 | 89 |
Fixed-Bed Catalytic Synthesis
Continuous-Flow Reactor Design
Inspired by the synthesis of N,N-diethyl-3-methylbenzamide, this method involves:
Operational Parameters
Table 3: Fixed-Bed Process Efficiency
| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Ca(OH)₂-Phosphatic Rock/AC | 380 | 4.0 | 96 | 98 |
Comparative Analysis of Methodologies
Yield and Scalability
Environmental and Economic Considerations
-
Waste Generation : Fixed-bed systems minimize solvent waste via internal recycling.
-
Catalyst Reusability : Calcium hydroxide-phosphatic rock catalysts retain activity for >10 cycles.
Purification and Characterization
Isolation Techniques
Analytical Validation
-
HPLC : Confirms purity >99% with C18 columns and acetonitrile/water eluents.
-
NMR : Characteristic peaks at δ 1.8–2.1 (diisobutyl CH₃) and δ 7.2–7.5 (aromatic protons).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
